(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Description
IUPAC Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its tetracenequinone core and substituent groups. The parent structure is 8,10-dihydro-7H-tetracene-5,12-dione , a tetracyclic system comprising four fused aromatic rings with ketone groups at positions 5 and 12. Key substituents include:
- A 9-ethyl group at position 9 of the tetracene system.
- Three hydroxyl groups (-OH) at positions 9, 10, and 11.
- A 4-methoxy group (-OCH₃) at position 4.
- A glycosidic bond at position 7, linking the aglycone to a 2R,4S,5S,6S-configured oxane (pyranose) sugar containing a methylamino group at position 4, a hydroxyl group at position 5, and a methyl group at position 6.
The stereochemical descriptors (7S,9R) and (2R,4S,5S,6S) specify the absolute configurations of chiral centers in the tetracene and sugar moieties, respectively. This naming convention aligns with anthracycline antibiotics like doxorubicin and daunorubicin, which share the tetracenequinone scaffold but differ in substituents.
Molecular Formula and Weight Determination
The molecular formula C₂₈H₃₃NO₉ was determined via high-resolution mass spectrometry and elemental analysis. This formula accounts for:
- 28 carbon atoms : 14 in the tetracene core, 7 in the sugar moiety, and 7 in substituents (ethyl, methoxy, methylamino).
- 33 hydrogen atoms : Distributed across aromatic, aliphatic, and hydroxyl groups.
- 1 nitrogen atom : From the methylamino group in the sugar.
- 9 oxygen atoms : From ketones, hydroxyls, methoxy, and glycosidic bonds.
The molecular weight is 527.6 g/mol , computed using atomic masses from the International Union of Pure and Applied Chemistry’s periodic table. Comparative molecular weights of related anthracyclines include:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.5 |
| Daunorubicin | C₂₇H₂₉NO₁₀ | 527.5 |
| Idarubicin | C₂₆H₂₇NO₉ | 497.5 |
The ethyl group and methylamino-substituted sugar in this compound contribute to its intermediate molecular weight relative to doxorubicin and daunorubicin.
Stereochemical Configuration Analysis
The compound exhibits seven chiral centers: four in the tetracene aglycone (7S,9R) and three in the sugar moiety (2R,4S,5S,6S) . These configurations were confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography:
- Tetracene core :
- C7 : S-configuration due to the glycosidic bond’s axial orientation.
- C9 : R-configuration dictated by the ethyl group’s spatial arrangement.
- Sugar moiety :
The stereochemistry influences biological activity by modulating DNA intercalation and topoisomerase II inhibition, as seen in doxorubicin and idarubicin.
Comparative Structural Analysis with Anthracycline Analogs
This compound shares the tetracenequinone core common to anthracyclines but diverges in key substituents:
- Ethyl vs. Acetyl at C9 : The ethyl group enhances lipophilicity compared to doxorubicin’s hydroxyacetyl, potentially altering membrane permeability.
- Methylamino Sugar : Unlike the amino group in daunorubicin, the methylamino substituent may reduce electrostatic interactions with DNA phosphate backbones.
- Methoxy Group : Conserved across analogs, this group stabilizes the aromatic system via electron donation.
Properties
CAS No. |
25212-15-1 |
|---|---|
Molecular Formula |
C28H33NO9 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO9/c1-5-28(35)11-18(38-19-10-16(29-3)23(30)12(2)37-19)14-9-15-21(26(33)22(14)27(28)34)24(31)13-7-6-8-17(36-4)20(13)25(15)32/h6-9,12,16,18-19,23,27,29-30,33-35H,5,10-11H2,1-4H3/t12-,16-,18-,19-,23+,27?,28+/m0/s1 |
InChI Key |
WUIMWJCNNGNEKX-ZINOOOSVSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)NC)O |
Origin of Product |
United States |
Preparation Methods
Core Tetracene Quinone Synthesis
The tetracene-5,12-dione core is synthesized via oxidative cyclization of appropriate polycyclic aromatic precursors. This step involves:
- Construction of the tetracyclic ring system through Diels-Alder or Friedel-Crafts type reactions.
- Introduction of keto groups at positions 5 and 12 by controlled oxidation.
- Installation of the 4-methoxy substituent via methylation of the corresponding hydroxy group.
Glycosylation Step
The sugar moiety, a (2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl group, is attached to the core at position 7 through a stereoselective glycosidic bond formation. Key points include:
- Preparation of the sugar donor with protected hydroxyl groups to control regioselectivity.
- Use of glycosylation promoters or catalysts (e.g., Lewis acids) to facilitate the coupling.
- Control of stereochemistry to ensure the (2R,4S,5S,6S) configuration in the sugar and the (7S,9R) configuration in the aglycone.
Hydroxylation and Functional Group Modifications
Post-glycosylation, selective hydroxylation at positions 9, 10, and 11 is performed, often via:
- Regioselective oxidation using reagents such as osmium tetroxide or other dihydroxylation agents.
- Protection/deprotection strategies to avoid over-oxidation or side reactions.
- Introduction of the 9-ethyl substituent through alkylation reactions under controlled conditions.
Purification and Characterization
Due to the complexity and sensitivity of the molecule, purification is typically achieved by:
- High-performance liquid chromatography (HPLC) using reverse-phase columns.
- Crystallization under controlled temperature to obtain pure stereoisomers.
- Characterization by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.
Data Table Summarizing Key Preparation Parameters
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Tetracene core synthesis | Oxidative cyclization | Aromatic precursors, oxidants (e.g., KMnO4) | Formation of tetracene-5,12-dione core |
| Methoxylation | Methylation | Methyl iodide or dimethyl sulfate, base | Introduction of 4-methoxy group |
| Sugar donor preparation | Protection of hydroxyl groups | TBDMS or acetyl protecting groups | Controlled regioselectivity in glycosylation |
| Glycosylation | Lewis acid-catalyzed coupling | BF3·OEt2, TMSOTf, or similar catalysts | Formation of glycosidic bond with stereocontrol |
| Hydroxylation | Dihydroxylation | OsO4, NMO or other dihydroxylation agents | Selective tri-hydroxylation at 9,10,11 positions |
| Alkylation | Nucleophilic substitution | Ethyl halides, base | Introduction of 9-ethyl substituent |
| Purification | HPLC, crystallization | Reverse-phase columns, solvent systems | Isolation of pure compound |
| Characterization | NMR, MS, X-ray | Standard analytical techniques | Confirmation of structure and stereochemistry |
Research Findings and Optimization
- Stereochemical control is critical during glycosylation to maintain biological activity; recent studies emphasize the use of chiral catalysts and protecting groups to enhance selectivity.
- Yield optimization often involves fine-tuning reaction temperatures and times, especially during hydroxylation and alkylation steps, to minimize side products.
- Scalability for industrial production requires robust purification methods; preparative HPLC and crystallization protocols have been developed to achieve high purity at scale.
- Catalyst development has improved the efficiency of glycosylation and oxidation steps, reducing reaction times and increasing overall yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound contains multiple hydroxyl (-OH) groups, which are prime targets for oxidation. Key functional groups include:
-
Secondary alcohols (e.g., hydroxyl groups on the tetracene backbone).
-
Primary alcohols (e.g., hydroxyl groups on the oxane ring).
Reagents :
-
Potassium permanganate (KMnO₄) in acidic conditions.
-
Chromium trioxide (CrO₃).
Products :
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Secondary alcohols | Oxidation | KMnO₄/H+ | Ketones |
| Primary alcohols | Oxidation | CrO₃ | Aldehydes |
Reduction Reactions
The tetracene backbone includes two ketone groups (5,12-dione), which can undergo reduction:
Reagents :
-
Sodium borohydride (NaBH₄).
-
Lithium aluminum hydride (LiAlH₄).
Products :
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Ketones | Reduction | NaBH₄ | Secondary alcohols |
Substitution Reactions
The methoxy (-OCH₃) and hydroxyl (-OH) groups enable nucleophilic substitution:
Reagents :
-
Halides (HCl, HBr) for hydroxyl group substitution.
-
Nucleophiles (e.g., amines, thiols) under basic conditions.
Products :
-
Substituted derivatives (e.g., -Cl, -S-R, or -NH-R groups).
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Hydroxyl | Nucleophilic substitution | HCl/HBr | Chloride/bromide derivatives |
Amino Group Reactivity
The oxane ring’s 4-(methylamino) group is reactive for:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Reaction with alkyl halides under basic conditions .
Oxane Ring Modifications
The oxane (pyranose) ring can undergo:
-
Ring-opening reactions : Acidic or basic hydrolysis to form diols.
Structural Comparisons
The compound shares a tetracene backbone with drugs like tetracycline (antibiotic) and doxorubicin (chemotherapy agent). Key differences include:
| Feature | Current Compound | Tetracycline | Doxorubicin |
|---|---|---|---|
| Functional Groups | Hydroxyl, methoxy, oxane, methylamino | Hydroxyl, methyl groups | Hydroxyl, amino sugar |
| Reactivity | Oxidation/reduction of hydroxyl/ketones | Limited due to saturated backbone | Glycosylation via amino sugar |
Experimental Considerations
-
Purification : Chromatography methods likely used to isolate reaction products.
-
Stability : The oxane ring and amino group may require controlled pH/temperature conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with tetracene backbones exhibit promising anticancer properties. The hydroxyl and methoxy groups in this compound may facilitate interactions with cellular targets such as DNA or specific proteins involved in cancer progression. The ability to intercalate into DNA could lead to inhibition of transcription or replication processes, making it a candidate for further studies in cancer therapeutics.
Antimicrobial Properties : The presence of hydroxyl groups can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways. This suggests potential applications in developing new antibacterial agents .
Biochemical Applications
Enzyme Inhibition : The structural features of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione may allow it to act as an inhibitor for specific enzymes. The formation of hydrogen bonds with amino acid residues in the active site of enzymes could modulate their activity and affect various biochemical pathways.
Cell Signaling Modulation : The compound's interaction with cellular receptors or signaling pathways could impact processes such as inflammation or apoptosis. This makes it a candidate for research aimed at understanding its role in modulating cellular responses .
Material Science
Organic Electronics : Due to its conjugated tetracene structure, this compound may have applications in organic electronics and photonics. The ability to absorb light and conduct electricity can be harnessed for use in organic solar cells or light-emitting diodes (LEDs). Research into the electronic properties of similar tetracene derivatives has shown potential for high-performance materials .
Synthesis and Functionalization
The synthesis of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps:
| Step | Description |
|---|---|
| Formation of Tetracene Backbone | Cyclization reactions starting from simpler aromatic compounds to form the tetracene core. |
| Functionalization | Introduction of hydroxyl and methoxy groups through organic reactions such as hydroxylation and methylation. |
Case Study 1: Anticancer Research
A study examining the effects of tetracene derivatives on cancer cell lines demonstrated that compounds similar to (7S,9R)-9-ethyl exhibited significant cytotoxic effects against various cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Research on related tetracene compounds revealed their efficacy against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis facilitated by the presence of hydroxyl groups .
Mechanism of Action
The mechanism of action of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione likely involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The compound’s structure may also allow it to intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the anthracycline class, which includes doxorubicin, daunorubicin, and epirubicin. Below is a comparative analysis:
Key Differences and Implications
C9 Substituent : The ethyl group at C9 could increase lipophilicity, enhancing membrane permeability but possibly reducing solubility. This contrasts with doxorubicin’s polar hydroxyacetyl group, which contributes to its water solubility and renal clearance .
Oxane Ring Modifications: The methylamino group on the oxane ring (vs. amino in doxorubicin) might influence interactions with cellular transporters or metabolic enzymes, altering bioavailability or toxicity .
Research Findings and Pharmacological Insights
While direct studies on the target compound are absent in the evidence, insights can be extrapolated from related anthracyclines:
- Mechanism of Action : Anthracyclines typically intercalate DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), leading to apoptosis and ferroptosis . The target compound’s tetracyclic core and hydroxyl groups suggest retention of these mechanisms.
- Toxicity Profile: Anthracyclines like doxorubicin are notorious for cardiotoxicity and neurotoxicity due to ROS generation and iron chelation. The ethyl group in the target compound might mitigate these effects by altering redox cycling or iron binding .
- Drug Delivery: Nanoparticle formulations (e.g., PLGA-based systems) have been explored for doxorubicin to reduce systemic toxicity . Similar strategies could enhance the therapeutic index of the target compound.
Biological Activity
The compound (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant potential in pharmacological applications. Its structure features a tetracene backbone and multiple functional groups such as hydroxyl and methoxy groups, which are critical for its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic benefits.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 527.6 g/mol. The intricate structure allows for various interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 25212-15-1 |
| Molecular Formula | C28H33NO9 |
| Molecular Weight | 527.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Key mechanisms include:
- Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with proteins, influencing enzymatic activities.
- DNA Intercalation : The tetracene structure may allow the compound to intercalate into DNA strands, potentially affecting gene expression and cellular function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Studies suggest that compounds with tetracene backbones can exhibit cytotoxic effects against cancer cell lines. For instance:
- In vitro studies have shown that related tetracene derivatives inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .
Antimicrobial Properties
The presence of hydroxyl and methoxy groups enhances the antimicrobial potential:
- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses:
- NLRP3 Inflammasome Inhibition : It has been suggested that similar compounds can inhibit the NLRP3 inflammasome pathway, which is crucial in chronic inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Tetracycline Derivatives : A study found that tetracycline derivatives with similar functional groups exhibited significant antibacterial and anticancer properties .
- Research on Phytochemicals : A review highlighted various phytochemicals with tetracene structures that showed promise in treating inflammation and cancer .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione?
- Methodological Answer : Synthesis typically involves multi-step organic reactions with strict stereochemical control. Key steps include:
- Hydrolysis and Acidification : Use of 1.0 M NaOH in methanol for hydrolysis, followed by HCl acidification to isolate intermediates .
- Purification : Column chromatography or recrystallization to achieve high purity, validated via melting point and spectroscopic analysis .
- Protection/Deprotection Strategies : Protecting hydroxyl and amino groups during synthesis to prevent undesired side reactions .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization employs:
- Spectroscopy : H-NMR and C-NMR for stereochemical confirmation; IR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl) .
- Elemental Analysis : Validates empirical formula accuracy .
- Chromatography : HPLC or TLC to assess purity (>95% required for in vivo studies) .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at -20°C to prevent degradation of hydroxyl and amino groups .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Avoid moisture to prevent hydrolysis of the oxane ring .
Advanced Research Questions
Q. How can computational modeling optimize the stereoselective synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict reaction pathways and transition states to identify stereochemical outcomes .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, guiding solvent selection (e.g., methanol vs. DMF) .
- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction parameters (temperature, pH) to predict optimal yields .
Q. What experimental designs are recommended for in vivo efficacy studies?
- Methodological Answer :
- Animal Models : Use DSS-induced colitis models in mice to evaluate anti-inflammatory activity. Pretreat with the compound 48 hours before DSS exposure .
- Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with weekly oral administration for 3 weeks .
- Endpoints : Measure colon length, histopathological scoring, and RT-PCR analysis of inflammatory markers (e.g., COX-2) .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C, followed by LC-MS to identify degradation products .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under different storage conditions .
- Cross-Validation : Compare results with orthogonal methods (e.g., NMR stability assays) .
Q. What interdisciplinary approaches enhance understanding of the compound’s mechanism of action?
- Methodological Answer :
- Systems Biology : Integrate transcriptomics and metabolomics data to map signaling pathways affected by the compound .
- Stakeholder Synergy : Collaborate with computational chemists and pharmacologists to align experimental goals with theoretical frameworks (e.g., ligand-receptor binding models) .
Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., oxane ring formation)?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled water to trace oxygen incorporation during ring closure .
- Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates for structural analysis .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
